

Chemical structure and properties of indole-3-acetic acid.

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Compound of Interest

Compound Name: *Indole-3-acetate*

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Indole-3-Acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indole-3-Acetic Acid (IAA), the most abundant and physiologically active auxin in plants. It details its chemical structure, physicochemical and biological properties, and key experimental methodologies.

Chemical Structure and Identity

Indole-3-acetic acid (IAA) is a heterocyclic organic compound derived from indole.^[1] It is characterized by a carboxymethyl group attached to the C3 position of the indole ring.^[1] This structure is fundamental to its biological activity as a plant hormone. IAA is a monocarboxylic acid, and its chemical formula is C₁₀H₉NO₂.^[2]

Key Identifiers:

- IUPAC Name: (1H-Indol-3-yl)acetic acid^[1]
- CAS Number: 87-51-4^[1]
- Synonyms: Heteroauxin, 3-Indoleacetic acid, IAA^[1]

Physicochemical and Spectroscopic Properties

IAA exists as a white to off-white crystalline solid and is sensitive to light.[\[3\]](#)[\[4\]](#) Its solubility is limited in water but notable in polar organic solvents like ethanol, methanol, and DMSO.[\[1\]](#)[\[4\]](#)

Quantitative Physicochemical Data

The key physicochemical properties of IAA are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	<chem>C10H9NO2</chem>	[1]
Molar Mass	175.18 g/mol	[1]
Melting Point	165-170 °C	[1] [3]
Boiling Point	~306-415 °C (estimates vary)	[3]
pKa	4.75 (at 25 °C)	[3]
Water Solubility	Insoluble / 1.5 mg/mL	[1] [5]
Solubility in Ethanol	50 mg/mL	[1]
LogP (o/w)	1.41	[5]
Vapor Pressure	1.24×10^{-7} mmHg (at 25 °C)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of IAA. Key spectral features are outlined below.

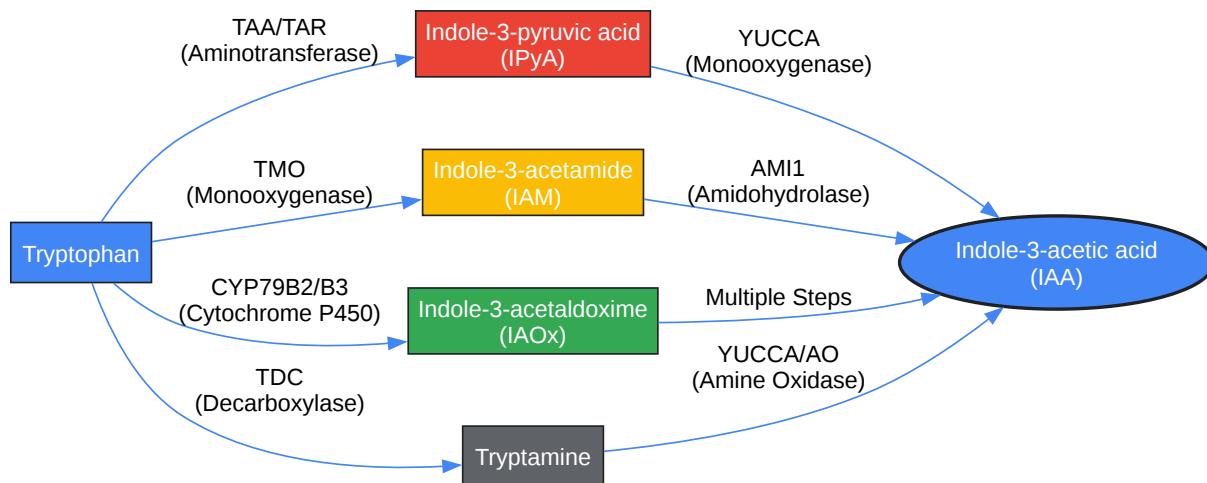
Spectroscopic Method	Key Data Points	Reference(s)
UV-Vis (in Ethanol)	λ_{max} : ~219 nm, ~280 nm	
Infrared (IR) (KBr Pellet)	Indole N-H stretch: ~3389 cm^{-1} Carboxylic acid O-H stretch: 2730-3127 cm^{-1} Carbonyl C=O stretch: ~1701 cm^{-1}	[5]
^1H NMR (DMSO-d6)	δ ~12.17 ppm (1H, s, COOH) ~10.90 ppm (1H, s, NH) 7.52 ppm (5H, m, Ar-H) δ ~3.65 ppm (2H, s, CH_2)	[1]
^{13}C NMR (DMSO-d6)	δ ~173.1 ppm (C=O) ppm (C-Ar) ~127.2 ppm (C-Ar) ~123.9 ppm (CH-Ar) ~120.9 ppm (CH-Ar) ppm (CH-Ar) ~118.5 ppm (CH-Ar) ~118.4 ppm (CH-Ar) ~111.3 ppm (CH-Ar) ~107.6 ppm (C-Ar) ~31.0 ppm (CH_2)	[1]

Biological Properties and Signaling Pathways

IAA is the principal native auxin in plants, functioning as a critical signaling molecule that governs numerous aspects of plant growth and development.[1] Its primary roles include promoting cell elongation and division, which drives processes such as root formation, fruit development, and apical dominance.[3]

Biosynthesis of Indole-3-Acetic Acid

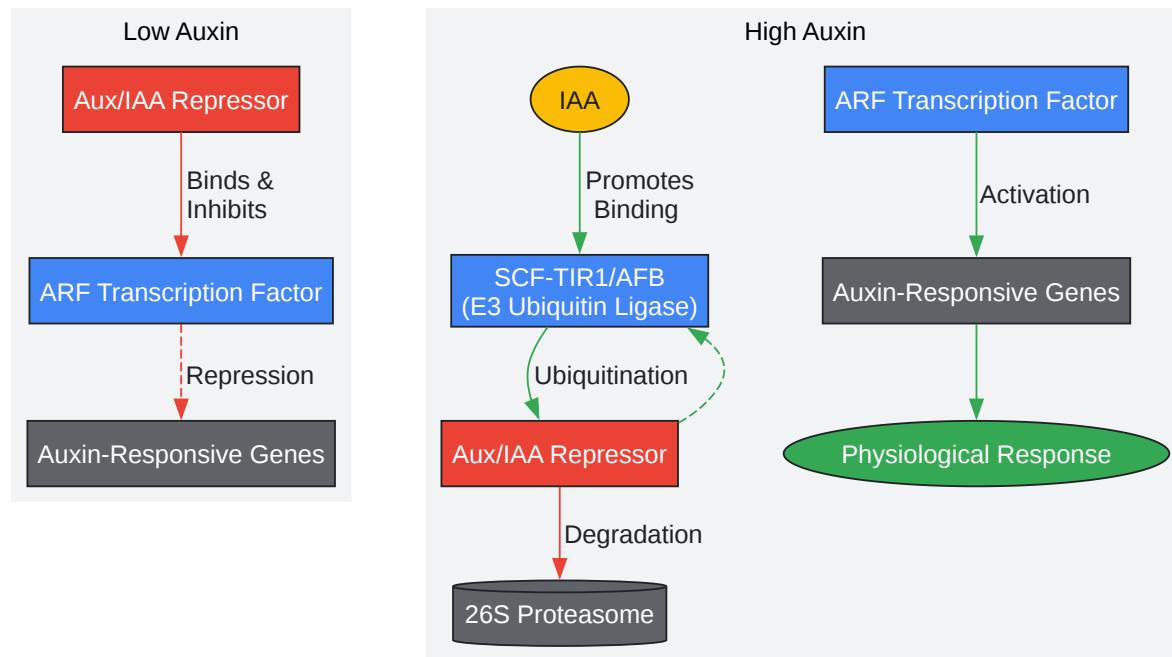
Plants synthesize IAA through several pathways, most of which originate from the amino acid tryptophan.[1] The Indole-3-Pyruvic Acid (IPyA) pathway is considered the major route. A simplified overview of the key tryptophan-dependent pathways is presented below.

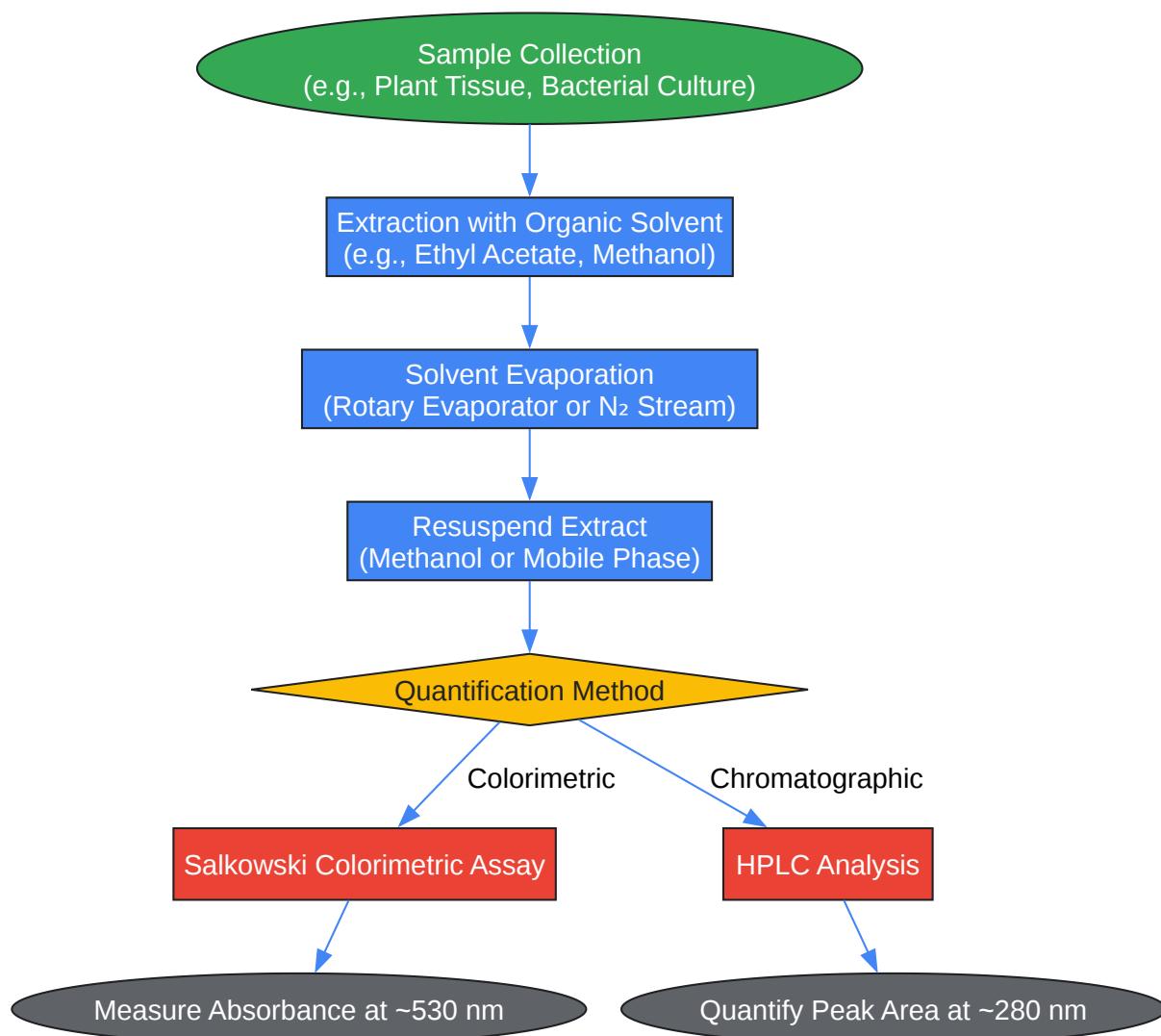
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Key Tryptophan-Dependent IAA Biosynthesis Pathways in Plants.

Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal at the cellular level are mediated by a well-defined pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.^[1] When IAA is present, it acts as a molecular glue, facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby eliciting a physiological response.^[1]



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